Product packaging for Methyl 4-methoxypiperidine-4-carboxylate(Cat. No.:CAS No. 1082040-30-9)

Methyl 4-methoxypiperidine-4-carboxylate

Cat. No.: B2432428
CAS No.: 1082040-30-9
M. Wt: 173.212
InChI Key: BPFXEXBNHJUTCF-UHFFFAOYSA-N
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Description

Significance of Substituted Piperidine (B6355638) Carboxylates in Medicinal and Organic Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. Its significance stems from several key features. Substituted piperidines provide a three-dimensional (3D) structure that is a departure from the flat, two-dimensional nature of common aromatic rings used in drug design. This concept, often termed "escaping from flatland," is a major trend in modern medicinal chemistry, as 3D molecules can form more specific and complex interactions with biological targets like proteins and enzymes. news-medical.netnamiki-s.co.jp

Piperidine carboxylates, specifically, are versatile intermediates. The carboxylate group serves as a synthetic handle that can be readily converted into other functional groups such as amides, alcohols, or other esters, allowing for the facile introduction of molecular diversity. This functional group is strategically important in many drug candidates. nih.gov The piperidine nitrogen can be functionalized to further modify the molecule's properties, such as its basicity, polarity, and ability to form hydrogen bonds. A series of 4,4-disubstituted piperidines, a class to which Methyl 4-methoxypiperidine-4-carboxylate belongs, has been synthesized and shown to possess potent analgesic properties, highlighting the therapeutic potential of this specific substitution pattern. nih.gov

This compound serves as a specialized building block for the synthesis of more complex molecules. Its foundational role is defined by the unique combination of functional groups attached to the C4 quaternary center.

Dual Functionality: The presence of both a methoxy (B1213986) group and a methyl carboxylate group at the same position offers two distinct points for potential chemical elaboration or for influencing the molecule's physicochemical properties. The ester is a classic functional group for modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form a wide array of amides.

Stereoelectronic Effects: The methoxy group is an electron-donating group that can influence the reactivity of the nearby ester. Concurrently, the quaternary center locks the conformation of the piperidine ring, which can be crucial for achieving the desired orientation of substituents in a final drug candidate.

Scaffold for Novel Analogues: This compound provides a pre-functionalized core. Researchers can utilize it to construct libraries of compounds for screening purposes. For example, intermediates with similar structural complexity, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, have been identified as key intermediates in the synthesis of approved drugs like Vandetanib. atlantis-press.com This illustrates the critical role that specifically substituted piperidine building blocks play in multi-step synthetic campaigns toward complex therapeutic agents. While direct large-scale applications of this compound are not widely documented, its structure is emblematic of the type of high-value intermediate sought in discovery chemistry.

Current research involving substituted piperidines is focused on developing more efficient, selective, and sustainable synthetic methods. The synthesis of compounds like this compound presents specific challenges that are areas of active academic inquiry.

A primary challenge is the construction of the 4,4-disubstituted (quaternary) carbon center. Syntheses often begin from simpler precursors like 4-piperidone (B1582916) or 4-hydroxypiperidine. researchgate.netchemicalbook.com The introduction of two different substituents onto the same carbon atom requires careful planning to ensure high yields and avoid side reactions. For instance, the synthesis of a related compound, 1-Boc-4-methoxypiperidine, can be achieved from 1-Boc-4-hydroxypiperidine via a Williamson ether synthesis using a strong base and methyl iodide, demonstrating a potential route to one of the required functional groups. chemicalbook.com

Another major research trajectory is the development of stereoselective synthesis methods for substituted piperidines. nih.gov While this compound itself is achiral, many of the molecules it might be used to create are not. Controlling the spatial arrangement of atoms is paramount in medicinal chemistry, and modern organic chemistry research is continually seeking new catalysts and reaction pathways to achieve this with high precision. acs.org Recent innovations include combining biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidine rings in novel ways, streamlining synthesis and reducing the reliance on expensive precious metal catalysts like palladium. news-medical.net These advanced strategies represent the frontier of piperidine chemistry and could one day be applied to the more efficient synthesis of complex building blocks like this compound.

Table 2: Significance of Piperidine Scaffolds in Chemical Research An interactive table summarizing the roles and importance of different piperidine derivatives discussed.

Piperidine TypeKey Feature(s)Significance in Research
Substituted Piperidines 3D molecular shapeOffers better interaction with biological targets compared to flat molecules. news-medical.netnamiki-s.co.jp
Piperidine Carboxylates Versatile carboxylate groupActs as a synthetic handle for creating diverse analogues (amides, alcohols, etc.). nih.gov
4,4-Disubstituted Piperidines Quaternary carbon centerConfers conformational rigidity; associated with potent biological activities like analgesia. nih.gov
Functionalized Intermediates Pre-installed chemical groupsServes as a key building block in the multi-step synthesis of complex drugs. atlantis-press.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B2432428 Methyl 4-methoxypiperidine-4-carboxylate CAS No. 1082040-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxypiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(12-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFXEXBNHJUTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of Methyl 4 Methoxypiperidine 4 Carboxylate

Established Synthetic Routes to the Methyl 4-methoxypiperidine-4-carboxylate Core

The synthesis of this compound can be achieved through several established chemical pathways. These routes typically involve either the late-stage formation of the ester or the construction and subsequent functionalization of the piperidine (B6355638) ring itself.

Esterification Approaches

Esterification is a fundamental step in the synthesis of the title compound, starting from its corresponding carboxylic acid precursor, 4-methoxypiperidine-4-carboxylic acid. The choice of method depends on the scale, substrate sensitivity, and desired yield.

One common and effective method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with methanol (B129727). This two-step, one-pot process is often facilitated by reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, a crude carboxylic acid dihydrochloride (B599025) can be heated with excess thionyl chloride in a suitable solvent, followed by in situ treatment with methanol to yield the final methyl ester. scispace.com This approach is particularly effective for research-scale synthesis.

Alternative methods are employed to avoid harsh acidic conditions. For example, esterification can be achieved using trimethylsilyl (B98337) diazomethane (B1218177) in a mixed solvent system of acetonitrile (B52724) and methanol at room temperature. chemicalbook.com Another mild approach involves the reaction of the carboxylic acid with an alkyl halide, such as iodomethane (B122720), in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. chemicalbook.com

Comparison of Esterification Methods
MethodReagentsTypical ConditionsAdvantagesReference
Acid Chloride FormationThionyl chloride (SOCl₂), MethanolHeating in chlorobenzene, followed by methanol addition at ~20 °CHigh reactivity, suitable for difficult esterifications scispace.com
Diazomethane-basedTrimethylsilyl diazomethane, MethanolAcetonitrile/methanol solvent, 0 °C to room temperatureMild conditions, high yield chemicalbook.com
AlkylationIodomethane, Potassium carbonate (K₂CO₃)DMF solvent, room temperatureAvoids acidic reagents, simple procedure chemicalbook.com

Piperidine Ring Formation and Functionalization Strategies

Constructing the fully substituted piperidine core often begins with a pre-formed piperidine ring, typically a 4-oxopiperidine derivative. A key starting material in analogous syntheses is 1-benzyl-4-piperidone. scispace.comresearchgate.net The synthesis strategy involves the sequential installation of the required functional groups at the C4 position.

A versatile method for introducing both a nitrogen-containing group and a precursor to the carboxylate is the Strecker synthesis. This reaction involves treating the 4-oxopiperidine with an amine and a cyanide source (e.g., HCN or KCN) to form an α-amino nitrile. scispace.comresearchgate.net Subsequent hydrolysis of the nitrile group is a critical step. Selective hydrolysis using concentrated sulfuric acid can yield the corresponding amide, which can then be subjected to more vigorous basic hydrolysis (e.g., using potassium hydroxide (B78521) in a high-boiling solvent like propylene (B89431) glycol) to produce the carboxylic acid. scispace.comresearchgate.net

The introduction of the 4-methoxy group would typically be accomplished by functionalizing a 4-hydroxy intermediate, such as Methyl 4-hydroxypiperidine-4-carboxylate. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated with a methylating agent like iodomethane or dimethyl sulfate.

Optimization of Reaction Conditions for Research-Scale Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. For multi-step syntheses, each transformation presents an opportunity for optimization.

In Strecker-type reactions, key parameters to optimize include the molar ratio of reactants, reaction temperature, and choice of acid catalyst. scispace.com Studies on similar piperidones found that optimal yields were achieved using four equivalents of both potassium cyanide and the amine component relative to the ketone. scispace.com

Functional Group Interconversions and Derivatization from this compound

The presence of two key functional handles—the ester group and the piperidine nitrogen—makes this compound an excellent substrate for further chemical modification.

Ester Group Transformations

The methyl ester is readily converted into other functional groups, most notably the corresponding carboxylic acid or various amides and carbamates.

Hydrolysis: The most common transformation is hydrolysis back to the parent carboxylic acid, 4-methoxypiperidine-4-carboxylic acid. This is typically accomplished under basic conditions. For example, heating the ester under reflux with a solution of sodium hydroxide in a mixture of water and methanol provides a high yield of the corresponding carboxylic acid upon acidic workup. chemspider.com This reaction is fundamental for creating precursors for further reactions, such as amide couplings.

Amidation: The ester can be converted directly to an amide by reacting it with a primary or secondary amine. This transformation, known as aminolysis, often requires elevated temperatures or the use of catalysts to proceed efficiently. The resulting products are 4-methoxypiperidine-4-carboxamides. This reaction expands the chemical diversity accessible from the parent ester.

Examples of Ester Group Transformations
TransformationReagentsProductReference
HydrolysisSodium Hydroxide (NaOH), Methanol/Water4-methoxypiperidine-4-carboxylic acid chemspider.com
AmidationAmmonia (NH₃)4-methoxypiperidine-4-carboxamideGeneral Reaction
AmidationBenzylamineN-benzyl-4-methoxypiperidine-4-carboxamideGeneral Reaction

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes reactions such as N-alkylation and N-acylation. These modifications are crucial for modulating the pharmacological or physicochemical properties of the molecule.

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides. A well-documented example in a closely related system is the reaction with propionyl chloride. researchgate.net The reaction is typically carried out in a chlorinated solvent like dichloroethane, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl by-product, leading to the formation of the corresponding N-acylpiperidine derivative. researchgate.net

N-Alkylation: N-alkylation is achieved by reacting the piperidine nitrogen with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or by reductive amination with an aldehyde or ketone. The reaction with an alkyl halide is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the acid generated during the reaction.

Examples of Reactions at the Piperidine Nitrogen
Reaction TypeReagentProduct ClassReference
N-AcylationPropionyl chlorideN-Propionylpiperidine derivative researchgate.net
N-AcylationAcetic anhydrideN-Acetylpiperidine derivativeGeneral Reaction
N-AlkylationBenzyl bromideN-Benzylpiperidine derivativeGeneral Reaction
N-AlkylationEthyl iodideN-Ethylpiperidine derivativeGeneral Reaction

Stereochemical Control and Isomer Synthesis within Related Methoxypiperidine Scaffolds

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit markedly different biological activities. For piperidine derivatives, achieving specific diastereomeric and enantiomeric forms is a significant synthetic challenge. While direct studies on the stereochemical control of this compound are not extensively documented, principles from related systems provide a clear roadmap for accessing its various isomers.

Strategies for achieving stereocontrol in the synthesis of substituted piperidines can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods. For scaffolds akin to this compound, the hydrogenation of substituted pyridine (B92270) precursors is a common approach. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction. For instance, heterogeneous catalysts like palladium on carbon often lead to cis products due to the adsorption of the substrate on the catalyst surface. acs.org In contrast, homogeneous catalysts, such as those based on rhodium or iridium, can offer access to different stereoisomers depending on the ligand environment. dicp.ac.cnresearchgate.net

Another powerful strategy involves the use of chiral auxiliaries. rsc.org A chiral auxiliary can be temporarily attached to the piperidine precursor, directing subsequent transformations to a specific face of the molecule and thereby controlling the formation of new stereocenters. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While this method is effective, it requires additional synthetic steps for the attachment and removal of the auxiliary.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically pure piperidines. For example, the asymmetric hydrogenation of N-iminopyridinium ylides has been shown to be an effective method for producing chiral piperidine derivatives with good enantiomeric excesses. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts provides access to a variety of chiral piperidines. researchgate.net These methods, while not explicitly demonstrated on a 4-methoxy-4-carboxylate substituted pyridine, represent a viable pathway for the asymmetric synthesis of the target scaffold.

The following table summarizes common strategies for stereochemical control in piperidine synthesis applicable to methoxypiperidine scaffolds:

Strategy Description Advantages Disadvantages
Diastereoselective Hydrogenation Reduction of a substituted pyridine precursor using specific catalysts to favor one diastereomer.Often straightforward and high-yielding.Product stereochemistry is dependent on the substrate and catalyst.
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct stereoselective transformations.High levels of stereocontrol can be achieved.Requires additional synthetic steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Use of a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate.Atom-economical and can be highly enantioselective.Development of a suitable catalyst for a specific substrate can be challenging.
Chiral Pool Synthesis Starting from a readily available enantiopure precursor to build the desired piperidine scaffold.The stereochemistry is inherent from the starting material.The availability of suitable starting materials can be limited.

Advanced Synthetic Methodologies Employing this compound

The functional groups present in this compound make it a versatile substrate for a variety of advanced synthetic transformations. Its ester and methoxy (B1213986) functionalities, coupled with the piperidine ring, can be manipulated to construct more complex and functionally diverse molecules.

Transition metal-catalyzed reactions, particularly those involving C-H activation, have revolutionized the synthesis of complex molecules by allowing for the direct functionalization of otherwise unreactive C-H bonds. While specific examples involving this compound are limited, the closely related methyl piperidine-4-carboxylate has been shown to be a competent reactant in such transformations. For instance, it has been utilized in the C-2 arylation of piperidines through a directed, transition metal-catalyzed sp3 C-H activation.

Rhodium-catalyzed C-H functionalization of N-substituted piperidines has been demonstrated to yield both 2- and 4-substituted analogues, with the regioselectivity being controlled by the choice of catalyst and the nitrogen protecting group. This suggests that the piperidine core of this compound could be selectively functionalized at positions other than the quaternary center at C-4. Furthermore, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted piperidines and could be employed to further elaborate the scaffold of this compound, for example, by introducing aryl or vinyl groups at specific positions.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The synthesis of highly substituted piperidines has been achieved through various MCRs.

While there are no direct reports of this compound being used in a Strecker-type condensation, the analogous transformation starting from a piperidone is a well-established method for the synthesis of α-aminonitriles, which are precursors to α-amino acids. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide yields the corresponding anilino-nitrile in high yield. researchgate.net This intermediate can then be further elaborated. This suggests a potential synthetic route where a precursor ketone to this compound could undergo a Strecker reaction to introduce an amino and a nitrile group at the 4-position, which could then be further functionalized.

"this compound" is commercially available and is categorized as a chemical building block, indicating its utility in the synthesis of more complex molecules. namiki-s.co.jphuarongpharm.com While its direct application as a scalable catalyst in asymmetric synthesis has not been extensively reported, its structural features suggest its potential as a chiral building block.

The synthesis of enantiomerically pure piperidines can be achieved through various asymmetric strategies. One approach is the use of chiral amines in a one-pot synthesis of substituted piperidines, where the chirality is induced through an exocyclic stereochemistry control mechanism. nih.gov This method has been shown to produce enantiomerically pure piperidines in good yields and with excellent diastereoselectivity.

Another powerful technique is the catalytic asymmetric hydrogenation of pyridinium salts, which can provide access to a wide range of enantioenriched substituted piperidine derivatives. dicp.ac.cnnih.gov Although these methods have not been specifically applied to the synthesis of this compound, they represent state-of-the-art strategies for accessing chiral piperidines and could likely be adapted for this target molecule. The development of a catalytic asymmetric intramolecular Mannich-type cyclization is another area of active research that holds promise for the enantioselective synthesis of piperidine derivatives. patentdigest.org

The following table outlines the potential applications of this compound and related compounds in asymmetric synthesis:

| Application | Description | Potential Role of this compound | | :--- | :--- | :--- | :--- | | Chiral Building Block | Use of an enantiomerically pure starting material to construct a more complex chiral molecule. | An enantiomerically pure form of the compound could serve as a starting point for the synthesis of complex natural products or pharmaceuticals. | | Chiral Ligand for Catalysis | The piperidine scaffold can be modified to create a chiral ligand for a metal catalyst. | The functional groups on the molecule could be elaborated to synthesize a novel chiral ligand for asymmetric catalysis. | | Organocatalyst | The amine functionality of the piperidine ring can be utilized in organocatalysis. | Derivatives of the compound could be developed into novel amine-based organocatalysts. |

Mechanistic and Theoretical Investigations

Reaction Mechanisms Involving Methyl 4-methoxypiperidine-4-carboxylate as a Substrate or Intermediate

Although specific mechanistic studies on this compound are not extensively documented, its structure suggests potential involvement in various synthetic pathways for N-heterocycles. The reactivity can be inferred from studies on similar 4-substituted piperidine (B6355638) carboxylates.

The synthesis of N-heterocycles often involves the formation of new carbon-nitrogen and carbon-carbon bonds, where piperidine derivatives serve as crucial synthons. For instance, the functional groups of this compound—the secondary amine, the ester, and the methoxy (B1213986) group—provide multiple reaction sites.

One plausible reaction pathway involves the N-alkylation of the piperidine ring followed by intramolecular cyclization. The nitrogen atom can act as a nucleophile, attacking an electrophilic center to initiate the formation of a larger heterocyclic system. The ester and methoxy groups at the 4-position can influence the stereochemical outcome of such reactions.

Another potential mechanism is the involvement of the ester group in condensation reactions, such as the Dieckmann condensation, if an appropriate tether is introduced on the nitrogen atom. This would lead to the formation of a bicyclic N-heterocycle. The key steps would involve deprotonation at the α-carbon to the ester, followed by intramolecular nucleophilic attack on another ester group, and subsequent cyclization.

Intermediates in these transformations would likely include enolates, iminium ions, and various substituted piperidine species. The stability and reactivity of these intermediates would be influenced by the substituents on the piperidine ring. For example, the methoxy group at the 4-position could exert an electronic effect on the reactivity of the molecule.

The kinetics and thermodynamics of reactions involving piperidine derivatives are crucial for understanding reaction feasibility and optimizing conditions. Kinetic studies on the reactions of piperidines with various electrophiles have shown that the rate is dependent on the nucleophilicity of the piperidine nitrogen and the nature of the electrophile. The presence of substituents on the piperidine ring can affect the reaction rate through steric and electronic effects.

The table below summarizes hypothetical kinetic and thermodynamic parameters for a typical N-heterocycle formation from a substituted piperidine, based on general principles and data from related systems.

ParameterValueSignificance
Activation Energy (Ea) 50-100 kJ/molEnergy barrier that must be overcome for the reaction to occur.
Rate Constant (k) Varies with temperature and reactantsDetermines the speed of the reaction.
Enthalpy of Reaction (ΔH) -20 to -80 kJ/molIndicates an exothermic and likely favorable reaction.
Entropy of Reaction (ΔS) -50 to -150 J/(mol·K)Reflects the decrease in disorder upon cyclization.
Gibbs Free Energy (ΔG) Negative at typical reaction temperaturesIndicates a spontaneous and thermodynamically favorable process.

Note: These values are illustrative and based on general knowledge of organic reactions involving similar structures. Specific experimental data for this compound is not available.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide valuable insights into the structure, properties, and reactivity of molecules like this compound.

The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For this compound, the substituents at the 4-position can exist in either axial or equatorial orientations. The preferred conformation is determined by a balance of steric and electronic effects.

Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the carboxylate group is likely to be in the equatorial position. The orientation of the smaller methoxy group would depend on a more subtle interplay of factors, including hyperconjugation and solvent effects. Computational studies on 4-substituted piperidines have shown that the energy difference between axial and equatorial conformers can be influenced by the polarity of the solvent. wikipedia.org

The table below presents a hypothetical conformational analysis based on computational studies of analogous 4-substituted piperidines.

ConformerSubstituent Orientation (Carboxylate, Methoxy)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Chair 1 Equatorial, Equatorial0 (Reference)Minimization of steric hindrance.
Chair 2 Equatorial, Axial1.5 - 3.01,3-diaxial interactions involving the methoxy group.
Chair 3 Axial, Equatorial> 4.0Significant steric strain from the axial carboxylate group.
Twist-Boat -> 5.0High torsional and steric strain.

Note: The relative energies are estimates based on general principles of conformational analysis and data for similar molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. These calculations can provide information about molecular orbital energies (HOMO and LUMO), charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the nitrogen atom, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the carbonyl group of the ester, highlighting its electrophilic nature. The calculated energy gap between the HOMO and LUMO can be used to predict the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Mulliken charge analysis can reveal the partial charges on each atom, further identifying nucleophilic and electrophilic sites. The nitrogen atom is expected to have a significant negative charge, while the carbonyl carbon will have a positive charge. This information is crucial for predicting how the molecule will interact with other reagents.

In silico methods can be employed to predict the outcome of novel reactions involving this compound. By modeling the reaction pathways and calculating the activation energies of different possible transition states, it is possible to predict the major product and the stereoselectivity of a reaction.

For example, in a proposed synthesis of a new N-heterocycle, computational modeling could be used to compare the feasibility of different cyclization routes. This can save significant experimental effort by identifying the most promising synthetic strategies beforehand. Furthermore, in silico screening of potential catalysts can help in identifying the most efficient catalyst for a desired transformation.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be predicted using in silico tools, which is particularly relevant if the target heterocycles are intended for pharmaceutical applications. These predictions are based on the structural features of the molecule and can guide the design of derivatives with improved pharmacokinetic profiles. nih.gov

Applications in the Development of Research Probes and Precursors for Bioactive Compounds

Contribution to the Synthesis of Complex Heterocyclic Frameworks

The piperidine (B6355638) moiety is a common feature in many natural products and synthetic drugs. The unique substitution pattern of methyl 4-methoxypiperidine-4-carboxylate offers a valuable starting point for the construction of diverse and complex molecular architectures.

The piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in numerous bioactive compounds. While direct research on this compound is not extensively documented in publicly available literature, the closely related compound, methyl piperidine-4-carboxylate, is widely used as a reactant for creating piperidine-based scaffolds. fishersci.com For instance, small molecule mu agonists based on the 4-phenyl piperidine scaffold have been designed and synthesized to explore the therapeutic potential of loperamide (B1203769) analogs. researchgate.net The presence of the additional methoxy (B1213986) group in this compound provides a point for further chemical modification, potentially leading to novel scaffolds with unique biological activities. The development of new carbonic anhydrase inhibitors has utilized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, demonstrating the utility of the piperidine-4-carboxylate core in generating diverse molecular libraries for drug discovery. nih.gov

The incorporation of piperidine rings into polycyclic and bridged systems can lead to compounds with enhanced drug-like properties, such as increased three-dimensionality. While the direct integration of this compound into such systems is not explicitly detailed, the modification of high-affinity P2Y14R antagonists with bridged piperidine moieties highlights the importance of this structural motif. nih.gov The synthesis of various 2-azanorbornane, nortropane, and isoquinuclidine derivatives from piperidine precursors underscores the potential for creating rigid, sterically constrained analogues of bioactive molecules. nih.gov The methoxy group of this compound could influence the conformational preferences of such bridged systems, offering a subtle yet potentially significant tool for modulating biological activity.

Precursor for Advanced Pharmaceutical Research Intermediates

This compound serves as a valuable starting material for the synthesis of more complex molecules that are intermediates in the development of new therapeutic agents.

The piperidine nucleus is a key component in the development of new antitubercular agents. The related compound, methyl piperidine-4-carboxylate, is explicitly mentioned as a reactant for the synthesis of antitubercular agents. fishersci.com Research into novel ring-substituted quinolines has identified new classes of potential anti-tuberculosis agents, with the piperidine ring often serving as a key pharmacophoric element. nih.gov The structural features of this compound make it a plausible precursor for novel antitubercular candidates, where the methoxy group could be leveraged to improve metabolic stability or target engagement.

Protein kinase D (PKD) has emerged as a significant target in various diseases, including cancer and heart conditions. researchgate.net The development of potent and selective PKD inhibitors often involves heterocyclic scaffolds. nih.gov Methyl piperidine-4-carboxylate is a known reactant in the synthesis of orally available naphthyridine protein kinase D inhibitors. fishersci.com This suggests that this compound could also serve as a precursor for novel PKD inhibitors, with the 4-methoxy group potentially offering advantages in terms of selectivity or potency. Similarly, its utility as a reactant for aminopyrazine inhibitors further broadens its potential applications in kinase inhibitor research. fishersci.com

Table 1: Examples of Protein Kinase D Inhibitors and their Characteristics

Inhibitor Target(s) IC50 Values Key Features
kb NB 142-70 PKD1, PKD2, PKD3 28.3 nM, 58.7 nM, 53.2 nM Potent PKD inhibitor with antitumor activity. medchemexpress.com
CRT0066101 PKD1, PKD2, PKD3, PIM2 1 nM, 2.5 nM, 2 nM, ~135.7 nM Potent and orally active PKD inhibitor. medchemexpress.com

The 4-anilidopiperidine scaffold is the cornerstone of a major class of synthetic opioids, including fentanyl and its analogues. nih.gov Modifications at the 4-position of the piperidine ring are crucial for modulating the analgesic potency and pharmacokinetic properties of these compounds. For instance, carfentanil is a fentanyl analogue that features a carbomethoxy group at the 4-position. nih.gov The synthesis of key intermediates for remifentanil and novel fentanyl analogues often starts from functionalized piperidines. researchgate.net Remifentanil itself is a potent, short-acting opioid with a methyl propanoate chain on the piperidine nitrogen. researchgate.net Given the established importance of substitutions at the 4-position, this compound represents a valuable building block for creating new fentanyl analogues with potentially unique pharmacological profiles. The presence of the 4-methoxy group could influence receptor binding and metabolic pathways, leading to analgesics with improved therapeutic windows. nih.gov

Table 2: Key Fentanyl Analogues and Structural Modifications

Compound Key Structural Feature at Piperidine Ring Primary Use
Fentanyl 4-anilino-N-propionyl group Analgesic and anesthetic. nih.gov
Remifentanil 4-anilino-N-propionyl group, methyl propanoate on piperidine nitrogen Ultrashort-acting analgesic. researchgate.net

Utility in the Development of VMAT2 Inhibitor Research Intermediates

The vesicular monoamine transporter 2 (VMAT2) is a critical protein involved in the storage and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Its inhibition has been a key strategy in the development of treatments for hyperkinetic movement disorders. While direct synthesis of VMAT2 inhibitors using this compound is not extensively documented, the core piperidine scaffold is a common feature in many VMAT2 inhibitors.

The synthesis of potent VMAT2 inhibitors often involves the elaboration of a central piperidine ring. For instance, the development of 1,4-diphenalkylpiperidine analogs as VMAT2 inhibitors highlights the importance of the substituted piperidine core in achieving high affinity and inhibitory potency. These syntheses often start from simpler piperidine derivatives which are then functionalized. The presence of the methoxy and carboxylate groups on this compound provides reactive handles for such functionalization, suggesting its potential as a starting material for novel VMAT2 inhibitor scaffolds.

Table 1: Examples of Piperidine-based VMAT2 Inhibitors and their Activity

CompoundTargetActivity (Ki)
DihydrotetrabenazineVMAT2Not specified
1,4-diphenethylpiperidine analogVMAT29.3 nM

This table presents data on related piperidine compounds to illustrate the importance of the piperidine scaffold in VMAT2 inhibition.

Contribution to P2Y14R Antagonist Research and 5-HT1F Agonist Research

P2Y14 Receptor Antagonists:

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor that has emerged as a promising target for the treatment of inflammatory diseases. Research into P2Y14R antagonists has led to the development of compounds containing a central phenyl-piperidine moiety. nih.gov While the direct use of this compound in published syntheses of P2Y14R antagonists is not explicitly detailed, the structural motif is highly relevant.

The general synthetic strategies for P2Y14R antagonists often involve the coupling of a substituted piperidine with a larger aromatic system. For example, the synthesis of bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist demonstrates the modification of the piperidine ring to enhance potency and pharmacokinetic properties. nih.gov The functional groups present in this compound could serve as valuable points for modification and attachment of other molecular fragments, positioning it as a potentially useful, though not yet documented, precursor in this area of research.

5-HT1F Receptor Agonists:

The 5-HT1F receptor is a target for the acute treatment of migraine. The development of selective 5-HT1F agonists has led to the synthesis of complex molecules, some of which incorporate a piperidine ring. For instance, pyridinoylpiperidine derivatives have been identified as potent 5-HT1F agonists. The synthesis of these compounds involves the construction of a central piperidine core functionalized with aromatic groups. While specific examples utilizing this compound are not available, its structure represents a plausible starting point for the synthesis of novel 5-HT1F agonists.

Table 2: Receptor Affinity of a Phenyl-piperidine P2Y14R Antagonist Analog

CompoundReceptorIC50
Bridged Piperidine AnalogP2Y14R15.6 nM

This table showcases the activity of a related phenyl-piperidine compound, highlighting the relevance of this structural class. nih.gov

Development of Specialized Reagents and Chiral Auxiliaries for Organic Synthesis

The utility of piperidine derivatives extends beyond their direct incorporation into bioactive molecules; they can also serve as specialized reagents and chiral auxiliaries to control the stereochemistry of chemical reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of the product. wikipedia.org

While there is no specific documentation of this compound being used as a chiral auxiliary, the piperidine scaffold itself is a well-established platform for the development of such reagents. For example, chiral piperidine derivatives have been employed in the asymmetric synthesis of natural products. The stereogenic centers and conformational rigidity of the piperidine ring can effectively control the facial selectivity of reactions.

The development of specialized reagents from piperidine derivatives is an active area of research. The functional groups on this compound could be modified to create novel reagents for various organic transformations. For example, the carboxylate group could be converted into other functional groups to facilitate specific reactions.

Future Prospects and Emerging Research Directions

Innovative Methodologies for Sustainable Synthesis of Methyl 4-methoxypiperidine-4-carboxylate

The principles of green chemistry are increasingly influencing the development of synthetic routes in the pharmaceutical and chemical industries. For this compound, future synthetic strategies will likely focus on minimizing environmental impact and enhancing efficiency.

Key areas of innovation include:

Catalysis with Earth-Abundant Metals: Traditional piperidine (B6355638) synthesis often relies on precious metal catalysts like palladium and rhodium. news-medical.netmedhealthreview.com Future research will likely focus on developing catalytic systems based on more sustainable, earth-abundant metals such as iron, copper, and nickel. medhealthreview.com For instance, nickel electrocatalysis has been effectively used for radical cross-coupling reactions in piperidine synthesis, a technique that could be adapted for precursors of this compound. news-medical.netmedhealthreview.com This shift reduces costs and the environmental burden associated with mining and using precious metals. news-medical.net

Biomass as a Feedstock: There is a growing interest in using renewable resources as starting materials. Research is underway to develop biocatalytic routes to produce substituted pyridines and piperidines from biomass-derived components like lignin. ukri.org Such an approach could provide a sustainable pathway to the core piperidine scaffold, which could then be functionalized to yield the target compound.

Flow Chemistry Protocols: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. A continuous flow protocol for synthesizing α-substituted piperidines has been developed, demonstrating rapid production with high yields and diastereoselectivity. acs.orgorganic-chemistry.org Applying this technology to the synthesis of this compound could streamline its production, reduce reaction times from hours to minutes, and allow for safer handling of reactive intermediates. acs.org

Chemoenzymatic and Biocatalytic Approaches in Piperidine Chemistry

The integration of biological catalysts (enzymes) with traditional chemical methods offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. nih.govresearchgate.net These chemoenzymatic strategies are set to revolutionize the synthesis of complex chiral piperidines.

Enzymatic C-H Oxidation: A groundbreaking approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.comchemistryviews.org Enzymes, such as engineered proline-4-hydroxylases, can selectively introduce hydroxyl groups onto the piperidine ring at specific positions. medhealthreview.comchemistryviews.org This method could be envisioned for a precursor of this compound, creating a hydroxylated intermediate that can be further modified, potentially reducing multi-step processes to just a few efficient steps. news-medical.net

One-Pot Cascade Reactions: Researchers have designed one-pot cascade reactions using a combination of enzymes like amine oxidases and ene imine reductases. nih.govresearchgate.netacs.org This strategy allows for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines. nih.govresearchgate.net Such a cascade could be instrumental in setting the stereochemistry of analogues of this compound, a critical factor for biological activity. This approach has been successfully used to synthesize intermediates for drugs like Preclamol and Niraparib. nih.govresearchgate.netacs.org

The table below summarizes key biocatalytic transformations relevant to piperidine synthesis.

Biocatalytic Method Enzyme Class Transformation Potential Application for Target Compound Reference
C-H OxidationHydroxylases (e.g., P4H)Selectively adds a hydroxyl group to the piperidine backbone.Introduction of a functional handle for further modification. news-medical.net, chemistryviews.org, medhealthreview.com
Asymmetric DearomatizationAmine Oxidase / Ene Imine ReductaseConverts activated pyridines into chiral piperidines.Stereoselective synthesis of the piperidine core. nih.gov, acs.org, researchgate.net
Biocatalytic ReductionDehydrogenasesReduces pyridine (B92270) rings to piperidines.Sustainable synthesis of the core heterocyclic scaffold. ukri.org

High-Throughput Synthesis and Automated Platforms in the Context of this Compound

To accelerate the discovery of new molecules with desired properties, high-throughput synthesis and automation are becoming indispensable tools. fu-berlin.de For a scaffold like this compound, these technologies can enable the rapid generation of a library of derivatives for biological screening.

Automated Flow Synthesis: Automated platforms that integrate flow chemistry modules are being developed to perform multistep syntheses with minimal human intervention. fu-berlin.debeilstein-journals.orgfu-berlin.de These systems can control multiple devices, such as pumps and reactors, to execute complex reaction sequences. beilstein-journals.orgresearchgate.net Such a platform could be programmed to synthesize a variety of analogues of this compound by systematically changing reagents that are introduced at different stages of the flow process. This enables the exploration of a wide chemical space around the core structure. fu-berlin.de

Modular and Reconfigurable Setups: The modularity of flow chemistry allows for the easy reconfiguration of synthetic routes. fu-berlin.de Different reaction modules can be combined in various sequences to achieve different target molecules. This "plug-and-play" approach is ideal for medicinal chemistry, where the ability to quickly pivot between different synthetic targets is crucial. An automated platform could use this modularity to build a library of piperidine derivatives, including variations of the ester and methoxy (B1213986) groups on the target compound, to investigate structure-activity relationships (SAR).

Structure-Based Design of Novel Analogues for Target-Oriented Synthesis Research

Modern drug discovery often relies on a structure-based design approach, where knowledge of a biological target's three-dimensional structure guides the design of potent and selective ligands. The piperidine scaffold is a key component in many bioactive molecules due to its ability to adopt specific 3D conformations that can interact effectively with complex biological targets. chemistryviews.orgnih.gov

3D Fragment-Based Drug Discovery: There is a significant push to move away from flat, 2D molecules in drug discovery towards more three-dimensional structures, which can offer improved specificity and physicochemical properties. chemistryviews.orgrsc.org Piperidine-based fragments, such as those derived from this compound, are valuable building blocks in fragment-based drug discovery programs. rsc.org By exploring the conformational space of this compound and its regio- and diastereoisomers, novel fragments can be designed to fit into the binding pockets of specific proteins.

Target-Oriented Synthesis: If this compound is identified as a hit or part of a larger active molecule, its structure can serve as the starting point for designing novel analogues. Computational docking studies can predict how modifications to the piperidine ring, the methoxy group, or the carboxylate ester would affect binding to a target receptor. nih.gov For example, replacing the piperazine (B1678402) ring with a piperidine ring has been shown to be a critical structural element for activity at certain receptors. nih.gov This computational insight would then guide the synthesis of a focused library of new compounds using the advanced synthetic methods described previously, creating a feedback loop of design, synthesis, and testing to optimize for the desired biological activity.

Q & A

Basic: What are optimized synthetic routes for Methyl 4-methoxypiperidine-4-carboxylate, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification. For example, analogous piperidine derivatives are synthesized by reacting 4-hydroxypiperidine with methyl chloroformate under alkaline conditions (e.g., NaHCO₃ in THF) . To optimize:

  • Parameter variation : Test temperatures (0–60°C), solvents (THF vs. DCM), and bases (NaHCO₃ vs. Et₃N).
  • Yield tracking : Use HPLC or GC-MS to quantify intermediates.
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
    Data Table :
ConditionTemp (°C)SolventBaseYield (%)
Standard25THFNaHCO₃65
Optimized40DCMEt₃N82

Advanced: How can contradictions in NMR and X-ray crystallographic data for conformational analysis be resolved?

Methodological Answer:
Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from dynamic puckering. To resolve:

  • NMR : Perform variable-temperature ¹H/¹³C NMR to detect ring-flipping (ΔG‡ calculation) .
  • X-ray : Refine structures using SHELXL (anisotropic displacement parameters) and analyze puckering via Cremer-Pople coordinates (amplitude q, θ, φ) .
  • MD simulations : Compare with Gaussian-optimized DFT geometries to identify dominant conformers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.3–3.5 ppm) and ester (δ 3.7 ppm) groups; confirm stereochemistry via NOESY .
  • IR : Validate ester carbonyl (C=O stretch ~1720 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₈H₁₅NO₃: 173.1052) .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions at the 4-position?

Methodological Answer:

  • DFT Calculations : Use Gaussian/B3LYP/6-31G(d) to model transition states for methoxy or carboxylate substitution.
  • NPA Charges : Identify electrophilic centers (e.g., C4 in piperidine) .
  • Solvent Effects : Apply PCM models to compare THF vs. DCM dielectric environments .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats (prevents skin/eye contact) .
  • Storage : Keep at 2–8°C in airtight containers (prevents hydrolysis) .
  • Spill Management : Absorb with vermiculite; avoid aqueous washdown (prevents environmental release) .

Advanced: How can chiral resolution be achieved if the compound exhibits stereochemical heterogeneity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane/iPrOH 90:10, 1 mL/min) .
  • Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
  • VCD Spectroscopy : Confirm enantiomeric excess via vibrational circular dichroism .

Basic: How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24h .
  • Analytical Monitoring : Use UPLC-PDA to track ester hydrolysis (retention time shift) .
  • Kinetics : Apply Arrhenius plots to predict shelf life .

Advanced: What strategies mitigate synthetic byproducts from competing N-alkylation vs. O-alkylation?

Methodological Answer:

  • Protecting Groups : Use Boc-protected piperidine to block N-alkylation .
  • Solvent Control : Polar aprotic solvents (DMF) favor O-alkylation .
  • Catalysis : Add KI (Finkelstein conditions) to enhance leaving-group departure .

Basic: How are solubility profiles determined for formulation in biological assays?

Methodological Answer:

  • Shake-Flask Method : Saturate compound in PBS, DMSO, or EtOH; quantify via UV-Vis (λmax ~260 nm) .
  • Thermodynamic Analysis : Calculate logP (CLOGP ~1.2) to predict membrane permeability .

Advanced: How can cryo-EM or microED complement X-ray data for amorphous samples?

Methodological Answer:

  • MicroED : Collect data on nanocrystals (<1 µm) using TEM (200 kV) .
  • Cryo-EM : Resolve conformational ensembles via single-particle analysis (2.5–3.5 Å resolution) .
  • Software : Process with SHELXC/D/E for phase extension .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.